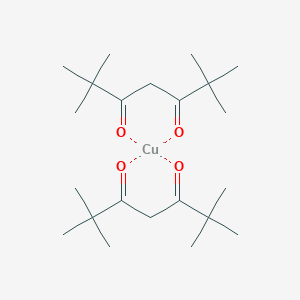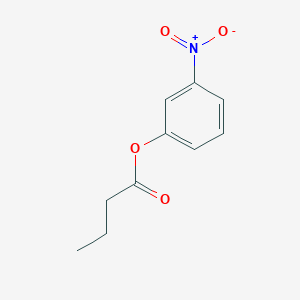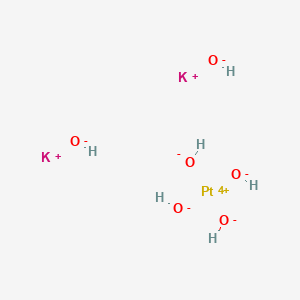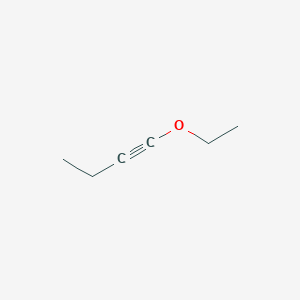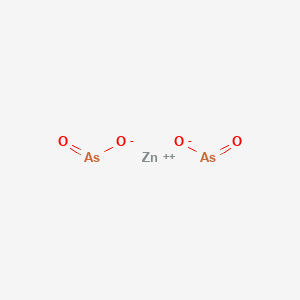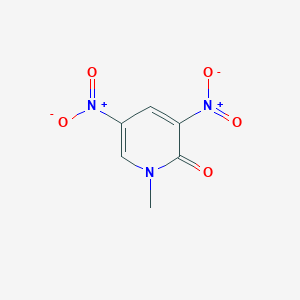
1-Methyl-3,5-dinitro-1H-pyridin-2-one
説明
“1-Methyl-3,5-dinitro-1H-pyridin-2-one” is an organic compound with the molecular formula C6H5N3O5 . It is also known by its synonyms “1-Methyl-3,5-dinitro-2-pyridone” and "1-Methyl-3,5-dinitropyridin-2 (1H)-one" . The compound has a molecular weight of 199.12 g/mol .
Molecular Structure Analysis
The InChI code for “1-Methyl-3,5-dinitro-1H-pyridin-2-one” is 1S/C6H5N3O5/c1-7-3-4 (8 (11)12)2-5 (6 (7)10)9 (13)14/h2-3H,1H3 . The InChI key is QARVELJVEBLWGK-UHFFFAOYSA-N . The Canonical SMILES is CN1C=C (C=C (C1=O) [N+] (=O) [O-]) [N+] (=O) [O-] .
Physical And Chemical Properties Analysis
The compound is a yellow powder . It has a melting point of 174-178 °C .
科学的研究の応用
Pharmaceuticals
Scientific Field
Pharmaceutical Chemistry
Application Summary
1-Methyl-3,5-dinitro-1H-pyridin-2-one is utilized in pharmaceutical research as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its nitro groups and pyridone moiety make it a versatile intermediate for constructing complex molecules.
Methods of Application
The compound is often used in multi-step synthetic routes. It undergoes reactions such as reduction of nitro groups to amines, which can then be further modified. The pyridone ring can participate in coupling reactions to introduce additional substituents.
Results and Outcomes
The use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in pharmaceutical synthesis has led to the development of new drug candidates. Specific outcomes include the creation of compounds with improved pharmacokinetic properties and increased potency against their biological targets .
Material Science
Scientific Field
Material Chemistry
Application Summary
In material science, this compound is explored for the development of novel materials with specific electronic or photonic properties due to its electron-deficient nature.
Methods of Application
The compound is incorporated into polymers or small molecule systems to alter their electronic characteristics. It can also serve as a building block for organic semiconductors.
Results and Outcomes
Research has shown that materials derived from 1-Methyl-3,5-dinitro-1H-pyridin-2-one exhibit unique conductive properties, making them suitable for applications in organic electronics .
Chemical Synthesis
Scientific Field
Organic Synthesis
Application Summary
This chemical serves as an intermediate in the synthesis of complex organic molecules. Its reactive sites allow for selective transformations, aiding in the construction of diverse molecular architectures.
Methods of Application
Common procedures involve the selective reduction of nitro groups, nucleophilic substitution reactions at the pyridone position, and the use of the compound in cycloaddition reactions.
Results and Outcomes
The application of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in synthetic routes has enabled the efficient synthesis of various organic compounds, some with potential medicinal properties .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is used as a standard or reagent in analytical methods to quantify or detect the presence of other substances due to its distinct spectroscopic properties.
Methods of Application
It is employed in techniques such as HPLC and NMR spectroscopy, where it can act as an internal standard due to its well-defined chromatographic and spectral characteristics.
Results and Outcomes
The use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one has improved the accuracy and reliability of analytical measurements, particularly in the quantification of trace chemicals in complex mixtures .
Agriculture
Scientific Field
Agrochemistry
Application Summary
While direct applications in agriculture are not well-documented, compounds like 1-Methyl-3,5-dinitro-1H-pyridin-2-one could be investigated for their potential as precursors to agrochemicals.
Methods of Application
Potential methods could involve the synthesis of pesticides or herbicides where the nitro groups might confer bioactivity against pests or weeds.
Results and Outcomes
Further research is needed to establish concrete applications in this field, but the chemical structure suggests possible utility in the development of new agrochemicals .
Environmental Science
Scientific Field
Environmental Chemistry
Application Summary
This compound’s derivatives could be studied for their environmental impact, such as their biodegradability or potential as environmentally benign alternatives to harmful chemicals.
Methods of Application
Research may focus on the compound’s breakdown products and their interactions with environmental factors, assessing the persistence and toxicity in various ecosystems.
Results and Outcomes
Preliminary studies might explore the compound’s stability under different conditions, aiming to understand its long-term effects on the environment and potential for accumulation .
Catalysis
Scientific Field
Organic Chemistry
Application Summary
This compound is investigated for its potential role as a catalyst or a catalyst precursor in organic reactions due to its electron-withdrawing nitro groups, which can stabilize reaction intermediates.
Methods of Application
It may be used in catalytic amounts to facilitate reactions such as nitration, hydrogenation, or Michael additions, where its structure could provide unique selectivity or reactivity.
Results and Outcomes
The compound’s use in catalysis could lead to more efficient reaction conditions, higher yields, and the development of novel synthetic pathways for organic synthesis .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, the compound’s derivatives are explored for their interactions with biological macromolecules, potentially leading to new insights into enzyme mechanisms or metabolic pathways.
Methods of Application
Derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one are synthesized and introduced into biochemical systems to study their effects on enzymes or other proteins.
Results and Outcomes
Studies have shown that certain derivatives can act as inhibitors or activators of specific enzymes, providing valuable tools for probing biochemical processes .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is used in the synthesis of nanomaterials, where its molecular structure can contribute to the self-assembly of nanoparticles or the formation of nanostructured surfaces.
Methods of Application
1-Methyl-3,5-dinitro-1H-pyridin-2-one is incorporated into precursor solutions that undergo controlled reactions to form nanoscale materials with desired properties.
Results and Outcomes
Research indicates that materials derived from this compound can exhibit unique optical or magnetic properties, making them suitable for applications in nanoelectronics or as contrast agents in medical imaging .
Polymer Chemistry
Scientific Field
Polymer Science
Application Summary
This compound is utilized in the design of novel polymers with specific mechanical or thermal properties, often serving as a crosslinking agent due to its reactive functional groups.
Methods of Application
It is incorporated into polymer chains during synthesis, where it can form crosslinks between chains, altering the polymer’s physical properties.
Results and Outcomes
Polymers containing 1-Methyl-3,5-dinitro-1H-pyridin-2-one have been found to have enhanced strength, stability, and resistance to degradation, which are critical for industrial applications .
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
The electronic structure of 1-Methyl-3,5-dinitro-1H-pyridin-2-one is studied using computational methods to predict its reactivity and interactions with other molecules.
Methods of Application
Advanced computational techniques, such as density functional theory (DFT), are employed to model the compound and simulate its behavior in various chemical environments.
Results and Outcomes
Computational studies provide insights into the compound’s potential energy surfaces, reaction pathways, and molecular interactions, guiding experimental chemists in their research .
Forensic Science
Scientific Field
Forensic Chemistry
Application Summary
Forensic scientists may use this compound as a reference material in the analysis of chemical residues, particularly in cases involving explosives due to its nitro groups.
Methods of Application
The compound is used as a standard in chromatographic or spectroscopic methods to identify and quantify trace chemicals found at crime scenes.
Results and Outcomes
The accurate identification of chemical residues using 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a standard can provide crucial evidence in forensic investigations .
Safety And Hazards
特性
IUPAC Name |
1-methyl-3,5-dinitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVELJVEBLWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394381 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
CAS RN |
14150-94-8 | |
| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




